N'-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide typically involves multiple stepsThe final step involves the formation of the hydrazide linkage under specific reaction conditions .
Chemical Reactions Analysis
N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine sites.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with various enzymes and receptors, potentially leading to biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives with different substituents. For example:
- N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide .
- N’-[(1E)-1-(3-Bromophenyl)ethylidene]-2-[(4-chlorobenzyl)sulfanyl]acetohydrazide .
These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of N’-[(E)-1-(3-Bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-YL]sulfanyl}acetohydrazide lies in its specific combination of substituents, which may confer distinct properties and applications.
Properties
Molecular Formula |
C24H20BrClN4OS |
---|---|
Molecular Weight |
527.9 g/mol |
IUPAC Name |
N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H20BrClN4OS/c1-16(17-8-6-9-19(25)13-17)28-29-23(31)15-32-24-27-21-11-4-5-12-22(21)30(24)14-18-7-2-3-10-20(18)26/h2-13H,14-15H2,1H3,(H,29,31)/b28-16+ |
InChI Key |
WJQWIEFOACWHMB-LQKURTRISA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)/C4=CC(=CC=C4)Br |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2N1CC3=CC=CC=C3Cl)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.